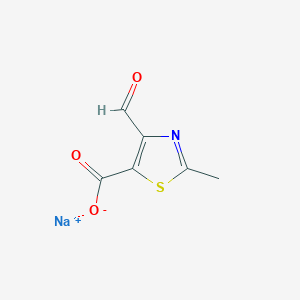

Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate” is a chemical compound. It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The compound is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate” is characterized by an InChI code: 1S/C6H5NO3S.Na/c1-3-7-4 (2-8)5 (11-3)6 (9)10;/h2H,1H3, (H,9,10);/q;+1/p-1 . The molecular weight of the compound is 193.16 .Scientific Research Applications

Medicinal Applications of Sodium 4-formyl-2-methylthiazole-5-carboxylate

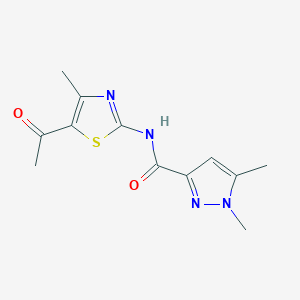

Cytotoxic Evaluation for Cancer Treatment: A new class of thiazolyl α-aminophosphonate derivatives was synthesized for potential use in cancer treatment. These compounds were created using a one-pot Kabachnik–Fields reaction involving ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, showcasing the compound’s role in developing new anticancer agents .

Xanthine Oxidase Inhibitors: Derivatives of thiazole-5-carboxylic acid, which include Sodium 4-formyl-2-methylthiazole-5-carboxylate, have been studied as potent xanthine oxidase inhibitors. These inhibitors are significant in treating gout and related conditions .

Industrial Uses of Sodium 4-formyl-2-methylthiazole-5-carboxylate

Eco-Friendly Chemical Synthesis: The compound has been used in an eco-friendly preparation method for 4-Methyl-5-formyl-thiazole, which is better suited for industrial production due to its reduced environmental impact .

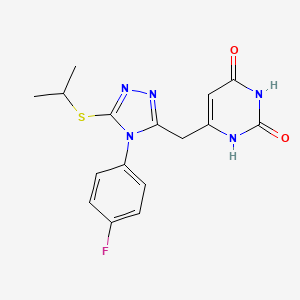

Intermediate in Pharmaceutical Manufacturing: It serves as an intermediate in the synthesis process of various pharmaceuticals, including the preparation of Febuxostat, a drug used to treat gout .

Safety and Hazards

Mechanism of Action

Mode of Action

It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

It’s known that thiazole derivatives play a crucial role in various biological processes, including the synthesis of vitamins and coenzymes .

Pharmacokinetics

Like other organic compounds, its bioavailability would be influenced by factors such as solubility, stability, and molecular size .

Result of Action

Given its chemical structure, it may influence cellular processes by interacting with various enzymes and receptors .

properties

IUPAC Name |

sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S.Na/c1-3-7-4(2-8)5(11-3)6(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVVPMWXDFPQCS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)[O-])C=O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2919702.png)

![Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2919706.png)

![1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2919708.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2919712.png)

![2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2919715.png)

![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2919717.png)

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2919719.png)

![2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2919724.png)